2,6-Heptanedione

Beschreibung

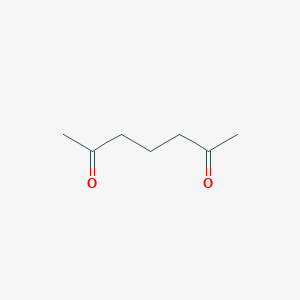

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

heptane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIFYHGFLAPCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159233 | |

| Record name | 2,6-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Diacetylpropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029165 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13505-34-5 | |

| Record name | 2,6-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13505-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TGX4QZ67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Heptanedione

Established Synthetic Pathways for 2,6-Heptanedione

Several distinct routes for the preparation of this compound have been documented in chemical literature, highlighting the compound's utility as a synthetic intermediate.

Established, though less commonly detailed, synthetic preparations for this compound include the reduction of 2,6-lutidine and the methylation of methylperoxycyclopentanone. orgsyn.org 2,6-Lutidine, a dimethyl-substituted pyridine, can serve as a precursor, undergoing a reduction process to yield the target diketone. orgsyn.orgwikipedia.org Another noted pathway involves the methylation of a methylperoxycyclopentanone intermediate. orgsyn.org

Modern catalytic methods provide sophisticated routes to diketones through the dihydration of α,ω-diynes. The hydration of 1,6-heptadiyne, for instance, can yield this compound. While older methods may have employed mercury-based catalysts for such transformations, recent advancements have introduced more efficient and selective catalyst systems. orgsyn.org These include recently developed gold-carbene complexes and cationic iridium complexes, which have been shown to effectively catalyze the dihydration of α,ω-diynes (C8 to C10) into their corresponding diketones. orgsyn.org Indium complexes have also been noted for their catalytic activity in this type of transformation. orgsyn.org These metal-catalyzed hydrations represent a significant step forward in the synthesis of 1,n-dicarbonyl compounds.

The Wacker-type oxidation of α,ω-dienes, such as 1,6-heptadiene, presents a potentially superior process for forming diketones from an industrial perspective. orgsyn.org The Wacker-Tsuji oxidation is a well-known palladium-catalyzed reaction that reliably converts terminal alkenes into methyl ketones. organic-chemistry.orgrug.nl The process typically involves a palladium(II) catalyst, a co-oxidant like copper(II) chloride, and water as the oxygen source, with molecular oxygen often serving to reoxidize the reduced co-catalyst. organic-chemistry.orglibretexts.org

However, the application of this method to α,ω-dienes to produce diketones can be hampered by issues of selectivity and reactivity. For example, a system using Pd(OAc)₂ with a molybdovanadophosphate co-catalyst has been reported to yield this compound with only 40-60% selectivity. orgsyn.org Another system employing PdCl₂ in N,N-dimethylacetamide resulted in a mixture of the desired diketone and the monoketone, indicating incomplete oxidation. orgsyn.org These results underscore the primary challenge in this pathway: achieving high selectivity for the diketone product over partially oxidized intermediates.

A specific and effective method for the preparation of this compound involves the reaction of diketene (B1670635) with formaldehyde (B43269) in an aqueous solution. This process is typically conducted at temperatures ranging from 0 to 100°C, with a preferred range of 20 to 60°C. The reaction utilizes a stoichiometric ratio of two moles of diketene per mole of formaldehyde. Following a reaction period of approximately 4 to 48 hours, the resulting this compound can be isolated from the reaction medium, often through solvent extraction followed by distillation, yielding the product as a colorless oil that crystallizes upon standing.

Table 1: Reaction Parameters for Synthesis via Diketene and Formaldehyde

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Diketene, Formaldehyde | chegg.com |

| Solvent | Water | chegg.com |

| Stoichiometry | 2 moles Diketene : 1 mole Formaldehyde | chegg.com |

| Temperature | 0-100°C (preferred 20-60°C) | chegg.com |

| Reaction Time | 4-48 hours | chegg.com |

| Workup | Solvent extraction and distillation | chegg.com |

The Grignard reaction provides a versatile method for carbon-carbon bond formation and can be adapted for the synthesis of diketones. One documented pathway to this compound employs a Grignard reagent, methylmagnesium bromide, in reaction with a glutaramide derivative. Specifically, N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide is treated with an excess of methylmagnesium bromide in tetrahydrofuran (B95107) (THF). The reaction is initiated at 0°C and then allowed to proceed at room temperature. After aqueous workup and purification by silica gel chromatography, this compound is obtained.

Table 2: Reaction Parameters for Grignard Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide, Methylmagnesium Bromide | libretexts.org |

| Solvent | Tetrahydrofuran (THF) | libretexts.org |

| Temperature | 0°C to Room Temperature | libretexts.org |

| Reaction Time | 2.5 hours | libretexts.org |

| Yield | ~40% | libretexts.org |

| Workup | Aqueous HCl, Ethyl acetate (B1210297) extraction, Silica gel chromatography | libretexts.org |

Mechanistic Studies of Intramolecular Cyclization Reactions

The 1,5-dicarbonyl structure of this compound makes it an ideal substrate for intramolecular aldol (B89426) condensation reactions. When treated with a base, such as aqueous sodium hydroxide, this compound undergoes a cyclization reaction. pressbooks.publibretexts.org The mechanism involves the deprotonation of an α-carbon by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon at the other end of the molecule.

Two primary cyclization pathways are theoretically possible:

Attack from the C1 enolate onto the C6 carbonyl, leading to a six-membered ring.

Attack from the C5 enolate onto the C2 carbonyl, leading to a four-membered ring. libretexts.orglibretexts.org

Experimental results show that the reaction exclusively forms the six-membered ring product, 3-methyl-2-cyclohexenone, following dehydration of the initial aldol addition product. libretexts.orglibretexts.org The selectivity for the six-membered ring is attributed to the thermodynamic stability of the resulting product. pressbooks.pub All steps in the intramolecular aldol mechanism are reversible, allowing an equilibrium to be established. pressbooks.publibretexts.org Because five- and six-membered rings are significantly more stable and less strained than three- or four-membered rings, the equilibrium strongly favors the formation of the more stable cyclohexenone product. pressbooks.pub

Intramolecular Aldol Condensation of this compound

The intramolecular aldol condensation of this compound is a classic and illustrative example of a ring-forming reaction within a single molecule. libretexts.orglibretexts.orglibretexts.org This process occurs when a dicarbonyl compound, in this case, a 1,5-diketone, is treated with a base, leading to the formation of a cyclic product. pressbooks.publibretexts.org The mechanism mirrors that of intermolecular aldol reactions, with the distinction that the nucleophilic enolate and the electrophilic carbonyl are part of the same molecule, which significantly increases the reaction rate compared to intermolecular versions. libretexts.orglibretexts.org The reaction proceeds through enolate formation, a subsequent intramolecular nucleophilic attack to form a cyclic intermediate, and finally dehydration to yield a stable cyclic enone. quora.comlibretexts.org

The initial and critical step in the intramolecular aldol condensation is the selective removal of an alpha-proton by a base to form a resonance-stabilized enolate ion. youtube.comlibretexts.org In this compound, there are three distinct sets of alpha-protons located at the C1, C3, and C5 positions (C7 is equivalent to C1, and C5 is equivalent to C3 due to the molecule's symmetry).

The acidity of these protons, and thus the site of deprotonation, can be influenced by both kinetic and thermodynamic factors. stackexchange.com

Kinetic Control: Deprotonation under kinetic control (strong, sterically hindered bases like LDA at low temperatures) typically favors the removal of the most accessible, least sterically hindered proton. stackexchange.comyoutube.com In this compound, the primary protons on the terminal methyl groups (C1 and C7) are kinetically favored. quora.com

Thermodynamic Control: Deprotonation under thermodynamic control (weaker bases like hydroxide or alkoxides at higher temperatures) allows for an equilibrium to be established, favoring the formation of the more stable, more substituted enolate. stackexchange.comreddit.com

For the purpose of the intramolecular aldol reaction of this compound, deprotonation occurs at the C1 (or C7) position. quora.com Although the protons at C3 and C5 are also alpha to a carbonyl group, the enolate formed from deprotonation at C1 is the one that leads to the thermodynamically favored product. The resulting enolate is stabilized by resonance, delocalizing the negative charge between the alpha-carbon and the oxygen atom of the carbonyl group. libretexts.org

Table 1. General Conditions for Kinetic vs. Thermodynamic Enolate Formation. stackexchange.comyoutube.comprinceton.edu

Once the enolate is formed at C1, it acts as an internal nucleophile. libretexts.org The carbanion attacks the electrophilic carbonyl carbon at the C6 position in an intramolecular fashion. quora.com This nucleophilic addition results in the formation of a new carbon-carbon bond and a cyclic alkoxide intermediate. Protonation of this alkoxide, typically by abstracting a proton from the solvent or another proton source, yields a cyclic β-hydroxyketone. chegg.com In the case of this compound, this intermediate is 3-hydroxy-3-methylcyclohexanone. quora.com This step establishes the six-membered ring structure that is characteristic of the product.

The β-hydroxyketone intermediate formed in the previous step readily undergoes dehydration, especially when the reaction is heated. libretexts.org This elimination of a water molecule is the "condensation" part of the reaction and results in the formation of an α,β-unsaturated ketone, also known as a conjugated enone. masterorganicchemistry.com

The dehydration is facilitated by the presence of the carbonyl group, which increases the acidity of the remaining alpha-protons. Under basic conditions, a base removes a proton from the carbon alpha to the carbonyl group (C2 in the intermediate), forming an enolate. This enolate then expels the hydroxide ion from the beta position (C3) in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. libretexts.org The driving force for this dehydration is the formation of a highly stable conjugated system where the p-orbitals of the double bond and the carbonyl group overlap. libretexts.org This extended π-system is thermodynamically more stable than the non-conjugated β-hydroxyketone.

A key feature of the intramolecular aldol condensation of this compound is its high product selectivity. libretexts.org While multiple cyclization pathways are theoretically possible, only one product is formed in practice. libretexts.orglibretexts.org

Pathway A (Observed): Deprotonation at C1, followed by nucleophilic attack on the C6 carbonyl, leads to a six-membered ring intermediate. This pathway is highly favored. libretexts.orgyoutube.com

Pathway B (Not Observed): Deprotonation at C3, followed by nucleophilic attack on the C6 carbonyl, would lead to a four-membered ring intermediate, specifically an acylcyclobutene derivative after dehydration. libretexts.orglibretexts.org

The exclusive formation of the six-membered ring product, 3-methyl-2-cyclohexenone, is a direct consequence of thermodynamic stability. libretexts.orglibretexts.org All steps in the mechanism are reversible, allowing an equilibrium to be reached where the most stable product predominates. libretexts.orgpressbooks.pub Four-membered rings suffer from significant angle strain and torsional strain, making them thermodynamically much less stable than strain-free six-membered rings. libretexts.orgyoutube.com Therefore, the equilibrium heavily favors the formation of the more stable cyclohexenone product over the highly strained cyclobutene alternative. libretexts.orglibretexts.org

Comparing the intramolecular aldol reaction of this compound (a 1,5-diketone) with that of 2,5-hexanedione (a 1,4-diketone) highlights the principle of forming stable rings.

This compound (1,5-Diketone): As discussed, this compound cyclizes to form a thermodynamically stable six-membered ring. libretexts.orglibretexts.org

2,5-Hexanedione (1,4-Diketone): When treated with a base, 2,5-hexanedione undergoes a similar intramolecular aldol condensation. However, the spatial relationship between the carbonyl groups dictates that it forms a five-membered ring product, 3-methyl-2-cyclopentenone. libretexts.orglibretexts.org An alternative cyclization to form a three-membered ring is not observed due to extreme ring strain. libretexts.orgpressbooks.pub

Both reactions demonstrate the strong thermodynamic preference for forming five- and six-membered rings, which are the most stable carbocyclic structures due to their minimal ring strain. libretexts.org

Table 2. Comparison of Intramolecular Aldol Condensation Products for Different Diketones. libretexts.orglibretexts.orglibretexts.org

The conditions of the intramolecular aldol condensation can be adjusted to influence the reaction's progress and outcome, although the product selectivity for this compound remains high due to the strong thermodynamic preference for the six-membered ring. libretexts.orgstackexchange.com

Base: The choice of base can affect the rate of enolate formation. While strong bases like sodium hydroxide or sodium ethoxide are commonly used to promote the reaction under thermodynamic control, even stronger, non-nucleophilic bases like LDA could be used to ensure rapid and complete deprotonation under kinetic control. quora.comlibretexts.org However, since the subsequent cyclization is reversible, the thermodynamically favored six-membered ring product is expected to form regardless. libretexts.orgpressbooks.pub

Temperature: Temperature plays a crucial role in determining whether the reaction stops at the aldol addition stage or proceeds to the condensation product. researchgate.net At lower temperatures, it may be possible to isolate the β-hydroxyketone intermediate. However, aldol reactions are often performed at elevated temperatures to drive the dehydration step, ensuring the formation of the final, stable α,β-unsaturated ketone as the major product. quora.comresearchgate.net

Derivatization Strategies and Functional Group Interconversions

The chemical reactivity of the dicarbonyl backbone of this compound allows for extensive derivatization and functional group interconversions, enabling the synthesis of a wide array of more complex molecules.

Synthesis of this compound Derivatives

While specific literature on the synthesis and reactivity of 1,7-bis(diazo)-2,6-heptanedione is scarce, the chemistry of bis(diazo) ketones has been a subject of interest due to the potential for intramolecular interactions between the two reactive sites. acs.org Generally, α-diazocarbonyl compounds are valuable precursors for stable carbenes and carbenoids, making them versatile building blocks in organic synthesis. acs.org The photodecomposition of 1,3-bis(diazo) ketones, for example, can lead to the formation of unique reactive intermediates and are useful precursors for molecules like cyclopropenones. acs.org

The reactivity of diazo ketones is distinct from that of corresponding diazo amides and esters. nih.gov Vinyl cations derived from diazo ketones can participate in transition-metal-free C-H insertion reactions, often following a rearrangement sequence. nih.gov The thermal or photochemical decomposition of bis(diazo) compounds can generate bis-ketene intermediates, which may react intramolecularly to form products such as bis-enol-lactones. rsc.org Bis(diazo) ketones have also been employed as difunctional building blocks in polymerization reactions. nih.gov

The derivative 3,5-bis(methylidene)-2,6-heptanedione has been prepared and studied for its properties as a Michael acceptor. researchgate.net The Michael reaction, or Michael 1,4-addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org This conjugate addition is widely used for the mild formation of C-C bonds. wikipedia.org

In the context of 3,5-bis(methylidene)-2,6-heptanedione, the two exocyclic double bonds are conjugated with the ketone groups, making the β-carbons electrophilic and susceptible to attack by nucleophiles. The general mechanism of a Michael addition involves the attack of a nucleophile, such as an enolate or other resonance-stabilized carbanion, at the β-carbon of the acceptor. wikipedia.org This class of reaction is critical in various synthetic pathways and is even a mechanistic step for several covalent inhibitor drugs. wikipedia.org The reactivity of Michael acceptors allows for their use in creating more complex structures by adding nucleophiles like malonates, nitroalkanes, or organometallic reagents. nsf.gov

Alkyl groups can be introduced onto the backbone of the diketone, significantly altering its properties and reactivity. A prominent example is 2,6-dimethyl-3,5-heptanedione, also known as diisobutyrylmethane. researchgate.net This compound can be synthesized via the reaction of ethyl isobutyrate and 3-methyl-2-butanone in the presence of potassium tert-butoxide, with reported yields around 77%. Another heavily substituted analog is 2,2,6,6-tetramethyl-3,5-heptanedione (dpm), which is often used as a ligand for metal catalysts and as a substrate for synthesizing heterocycles. sigmaaldrich.com It is synthesized from methyl trimethylacetate and tert-butyl methyl ketone. google.com These alkyl substitutions increase steric bulk around the carbonyl groups, which can influence reaction pathways and the stability of resulting metal complexes. researchgate.net

While information on methoxy-substituted derivatives of the this compound backbone is limited in the reviewed literature, the synthesis of methoxy-substituted aromatic compounds is a well-established field, often pursued for the development of biologically active molecules. nih.gov

Table 1: Properties of Alkyl-Substituted Heptanedione Derivatives

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Dimethyl-3,5-heptanedione | 2,6-dimethylheptane-3,5-dione | 18362-64-6 | C₉H₁₆O₂ | 156.22 |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | 2,2,6,6-tetramethylheptane-3,5-dione | 1118-71-4 | C₁₁H₂₀O₂ | 184.28 |

Exploration of Oxidation and Reduction Reactions

The carbonyl groups of this compound are key sites for oxidation and reduction reactions. The reduction of one or both ketone functionalities would yield the corresponding secondary alcohols, heptane-2,6-diol, or 6-hydroxyheptan-2-one. Conversely, oxidation reactions can be used to synthesize a variety of other compounds.

The oxidation of secondary alcohols to ketones is a common transformation, and numerous reagents are available for this purpose. organic-chemistry.org For instance, internal vic-diols (1,2-diols) can be selectively oxidized to 1,2-diketones. organic-chemistry.org While this compound is already a diketone, its 1,5-dicarbonyl structure makes it a valuable precursor for the synthesis of heterocyclic compounds, a process that often involves an oxidation step. For example, 1,5-diketones can react with ammonia (B1221849) or its derivatives, like hydroxylamine, to form a dihydropyridine ring, which is then aromatized to the corresponding pyridine derivative through oxidation. youtube.com This final aromatization step is crucial for achieving the stable heterocyclic product. youtube.com

Oxidation can also be achieved using reagents like iodine in dimethyl sulfoxide (DMSO), which is an efficient system for converting methyl-ketones into other useful products. researchgate.net

Iii. Coordination Chemistry and Metal Complexation of 2,6 Heptanedione and Its Derivatives

Role as a Ligand in Coordination Chemistry

2,6-Heptanedione, a β-dicarbonyl compound, and its derivatives are crucial ligands in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions has led to their use in various chemical applications.

Chelation is a process where a polydentate ligand binds to a central metal ion at multiple points, forming a ring-like structure known as a chelate. libretexts.org This process results in a more stable complex compared to those formed with monodentate ligands, an observation termed the chelate effect. libretexts.org The stability of these chelate complexes is influenced by factors such as the number of donor atoms and the properties of the metal ion. numberanalytics.com

This compound and its derivatives act as effective chelating agents. The two oxygen atoms of the dione can coordinate with a metal ion, forming a stable six-membered ring. This ability to form stable metal complexes is a key property of these compounds, making them valuable in various chemical processes. beloit.edu The stability of the resulting metal complexes is a critical factor in their effectiveness. beloit.edu

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. oaepublish.com These materials have gained significant attention due to their tunable structures and properties, which make them suitable for applications such as gas storage and separation. oaepublish.comyoutube.com

The synthesis of MOFs often involves the use of chelating ligands to bridge metal centers, creating a porous, three-dimensional structure. While specific examples of this compound being used in MOF synthesis are not prevalent in the provided search results, the principles of MOF construction rely on the coordination of metal ions with organic linkers. Given the chelating nature of this compound, it and its derivatives have the potential to be utilized as organic linkers in the design and synthesis of novel MOFs. The selection of the organic linker is crucial in determining the pore size and functionality of the resulting MOF. oaepublish.com

Specific Metal Complexes and Their Characterization

The versatility of heptanedione derivatives as ligands is particularly evident in their complexation with lanthanide metals. These complexes exhibit unique properties that make them suitable for specialized applications.

Lanthanide ions are known for their unique electronic and magnetic properties, which can be harnessed in various applications when they are part of a coordination complex. mdpi.com Heptanedione derivatives, particularly sterically hindered ones like 2,2,6,6-tetramethyl-3,5-heptanedione (thd), are effective ligands for lanthanide ions. ereztech.com

These ligands form stable, volatile complexes with lanthanides, which is a crucial property for certain deposition techniques. The study of these complexes involves understanding their thermodynamic stability and their behavior under different conditions.

The thermodynamic properties of lanthanide chelates with 2,2,6,6-tetramethyl-3,5-heptanedione (Ln(thd)₃) are of significant interest for understanding their stability and volatility. Studies have been conducted to determine the vapor pressures, heats of vaporization, and heats of sublimation for these complexes. acs.org This data is essential for predicting the behavior of these compounds in processes like chemical vapor deposition. The thermal stability of these complexes is a key factor, with decomposition temperatures being an important parameter. For instance, some lanthanide complexes have been found to be stable up to temperatures around 445-478 K before decomposing to form lanthanide oxides. mdpi.com

The table below summarizes key thermochemical data for some lanthanide complexes with 2,2,6,6-tetramethyl-3,5-heptanedione.

| Lanthanide (Ln) | Complex | Heat of Vaporization (kcal/mol) | Heat of Sublimation (kcal/mol) |

| Scandium (Sc) | Sc(thd)₃ | 19.3 ± 0.4 | 26.6 ± 0.5 |

| Yttrium (Y) | Y(thd)₃ | 20.1 ± 0.5 | 31.2 ± 0.6 |

| Lanthanum (La) | La(thd)₃ | 21.3 ± 0.6 | 32.8 ± 0.7 |

| Neodymium (Nd) | Nd(thd)₃ | 21.8 ± 0.5 | 34.1 ± 0.6 |

| Gadolinium (Gd) | Gd(thd)₃ | 22.4 ± 0.6 | 35.2 ± 0.7 |

| Lutetium (Lu) | Lu(thd)₃ | 23.1 ± 0.7 | 36.5 ± 0.8 |

Data sourced from various studies on the volatility of lanthanide chelates.

The volatility of lanthanide complexes with heptanedione derivatives is a critical property that enables their use as precursors in Chemical Vapor Deposition (CVD). usd.edunih.gov CVD is a technique used to deposit thin films of various materials onto substrates. wayne.edu The precursor material must be sufficiently volatile to be transported in the gas phase to the substrate surface, where it decomposes to form the desired film. nih.govwayne.edu

Lanthanide complexes with ligands like 2,2,6,6-tetramethyl-3,5-heptanedione are often used for this purpose due to their ability to sublime at relatively low temperatures. nih.govresearchgate.net The fluorination of the ligand can further enhance the volatility of the complex. usd.edu These volatile precursors are used to deposit lanthanide oxide thin films, which have applications in microelectronics as high-κ gate dielectrics and in optics due to their high refractive indices. wayne.edu

The table below highlights some lanthanide heptanedione complexes and their sublimation temperatures, illustrating their suitability as CVD precursors.

| Lanthanide Complex | Ligand | Sublimation Temperature (°C) | Application |

| Y(H₃BNMe₂BH₃)₃ | N,N-dimethylaminodiboranate | 65 (in vacuum) | Deposition of Y₂O₃ |

| Ln(thd)₃ | 2,2,6,6-tetramethyl-3,5-heptanedione | Varies with Ln | Deposition of Lanthanide Oxides |

| Yb(CF₃,C₃F₇TRAC) | Functionalized TRAC ligand | Not specified, but noted for volatility | Potential for f-element separations |

Data compiled from studies on volatile lanthanide precursors for CVD. usd.edunih.gov

Lanthanide Complexes with Heptanedione Derivatives

Electronic Properties and Reactivity of Metal-Diketonate Complexes

The electronic properties and reactivity of metal-diketonate complexes are intrinsically linked to the nature of both the metal center and the diketonate ligand. The substituents on the β-diketonate ligand (R and R' in R-CO-CH-CO-R') exert a significant electronic influence on the metal center through the delocalized π-system of the chelate ring.

The electron-donating or electron-withdrawing nature of these substituents modulates the electron density at the metal. For example, electron-withdrawing groups, such as trifluoromethyl (-CF₃), decrease the electron density on the metal, making it a stronger Lewis acid and increasing its reduction potential. Conversely, electron-donating groups increase the electron density on the metal, making it easier to oxidize. researchgate.net

This tuning of electronic properties is reflected in the electrochemical behavior of the complexes. Cyclic voltammetry studies on a series of metal β-diketonate complexes show a clear correlation between the redox potential of the metal center and the electronic parameters of the ligand substituents. researchgate.netsciencepublishinggroup.com For instance, in a series of tris(β-diketonato)M(III) complexes (where M = Cr, Fe, Mn), the ease of reduction of the M(III)/M(II) couple increases as the electron-donating ability of the ligand's substituents increases (i.e., as the pKa of the parent β-diketone decreases). researchgate.net

The reactivity of these complexes is a direct consequence of their electronic structure. In substitution reactions, the lability of the β-diketonate ligand can be influenced by its substituents. For rhodium(I) β-diketonate complexes, the rate of substitution reactions was found to depend on the electronic structure of the β-diketone, with more electronegative substituents leading to higher reactivity. iosrjournals.org The steric hindrance provided by bulky substituents on the ligand can also play a crucial role in controlling the reactivity and coordination number of the metal center. nih.gov

Table 3: Influence of β-Diketone Substituents on Metal Complex Properties

| Property | Effect of Electron-Withdrawing Groups (e.g., -CF₃) | Effect of Electron-Donating Groups (e.g., -C(CH₃)₃) |

| Electron Density on Metal | Decreased | Increased |

| Lewis Acidity of Metal Center | Increased | Decreased |

| M(III)/M(II) Reduction Potential | Becomes more positive (easier to reduce) | Becomes more negative (harder to reduce) |

| Reactivity in Substitution | Can be increased due to electronic effects. iosrjournals.org | Can be decreased due to electronic effects. |

Iv. Advanced Applications and Emerging Research Areas for 2,6 Heptanedione

Catalysis and Reaction Mechanisms

As a dicarbonyl compound, 2,6-heptanedione and its derivatives are involved in a variety of reaction mechanisms and catalytic processes. Its structure allows it to act as a versatile building block or to be modified into ligands for metal catalysts.

This compound serves as a valuable reagent and intermediate in organic synthesis, particularly in the formation of cyclic compounds and as a precursor for more complex molecules. Its dual carbonyl groups provide multiple reactive sites for intramolecular reactions.

A significant application is its use in intramolecular aldol (B89426) condensation reactions. When heated with an aqueous base like sodium hydroxide, this compound undergoes a cyclization reaction. quora.com The base abstracts a proton from an alpha-carbon (C1), creating a carbanion that then acts as a nucleophile, attacking the second carbonyl carbon (C6). quora.com This process forms a stable six-membered ring. The initial product, 3-hydroxy-3-methyl cyclohexanone, subsequently loses a water molecule upon heating to yield the final, highly stable α,β-unsaturated ketone, 3-methyl-cyclohex-2-enone. quora.com

Furthermore, this compound is a key intermediate in the synthesis of medicinally valuable steroids. google.com A patented process describes the synthesis of this compound from diketene (B1670635) and formaldehyde (B43269), which is then converted through selective ketalization into 6,6-alkylenedioxyheptan-2-one, a direct precursor for steroid synthesis. google.com

The synthesis of this compound itself can be achieved using various methods, including the reaction of N1,N5-dimethoxy-N1,N5-dimethylglutaramide with a Grignard reagent like methyl magnesium bromide in a tetrahydrofuran (B95107) (THF) solvent. chemicalbook.com

Table 1: Intramolecular Aldol Condensation of this compound

| Reactant | Reagents/Conditions | Intermediate Product | Final Product | Source |

|---|

While this compound itself is not typically a catalyst, its derivatives, particularly those belonging to the broader class of β-diketones, are crucial as ligands in coordination chemistry and catalysis. These ligands can bind to metal ions, modifying their catalytic activity and stability.

A prominent example is 2,2,6,6-tetramethyl-3,5-heptanedione, a derivative that acts as an air-stable ligand for metal catalysts. chemicalbook.com This derivative is utilized in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridged diruthenium complexes. sigmaaldrich.com The bulky tetramethyl groups enhance the stability and solubility of the metal complexes in organic solvents. Imines, which can be formed from ketones, are also common ligands in coordination chemistry, binding to metals through their nitrogen atom. wikipedia.org

The functionalization of azahelicenes, a class of heteroaromatic molecules, can be achieved by introducing side groups to modify their electronic properties or to provide a "handle" for binding to other molecules or metal ions. mdpi.com This highlights the principle of using organic scaffolds, for which diketones like this compound can be precursors, to create tailored ligands for catalysis.

Table 2: Catalytic Applications of β-Diketone Derivatives

| Derivative/Class | Application | Role | Source |

|---|---|---|---|

| 2,2,6,6-Tetramethyl-3,5-heptanedione | Synthesis of α-aryl-β-diketones | Ligand for metal catalysts | chemicalbook.com, sigmaaldrich.com |

| Imine Derivatives | General Coordination Chemistry | Ligands binding via nitrogen | wikipedia.org |

Materials Science and Engineering

The structural features of this compound make it and its related β-diketones valuable in the field of materials science, from the creation of thin films to the design of molecular switches.

β-Diketones are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique for depositing thin solid films on substrates. While specific data for this compound is not prevalent, its class of compounds is essential for this technology. For instance, related β-diketones are used to create volatile metal complexes that can be transported in the gas phase to a heated substrate, where they decompose to deposit a thin film of the desired material, such as a metal oxide. The volatility conferred by ligands like 2,2,6,6-tetramethyl-3,5-heptanedione is crucial for this process. chemicalbook.com

The general principle involves reacting a metal source with the β-diketone to form a metal β-diketonate complex. This complex has sufficient volatility and thermal stability to be used in a CVD or MOCVD reactor. Upon heating, the complex decomposes, leaving a high-purity film on the surface. This method is critical in the semiconductor industry for creating insulating layers and other functional coatings.

This compound is a foundational building block for synthesizing more complex, functional materials with specific properties. Its ability to undergo intramolecular cyclization is a key pathway to creating substituted cyclic ketones, which are themselves precursors to a wide range of organic materials. quora.com

The synthesis of functionalized azahelicenes, which possess unique electronic and chiroptical properties, often starts with simpler building blocks that are assembled into complex polycyclic aromatic systems. mdpi.com The principles of organic synthesis used, such as forming carbon-carbon bonds and heterocycles, are directly applicable to molecules like this compound. By reacting its carbonyl groups, it can be integrated into larger, conjugated systems designed for applications in optoelectronics or as chemical sensors. mdpi.com

β-Diketones, including this compound, exhibit a fundamental property known as keto-enol tautomerism, which can be harnessed for molecular switching. mdpi.com These molecules exist in a dynamic equilibrium between a keto form (containing two C=O groups) and an enol form (containing a C=C-OH group). mdpi.com The enol form is stabilized by a strong intramolecular hydrogen bond, which creates a planar, six-membered pseudo-ring. mdpi.com

The interconversion between the keto and enol tautomers can be controlled by external stimuli, such as the solvent environment. mdpi.com For example, in a non-polar solvent like cyclohexane, a mixture of tautomers may exist, whereas a polar solvent like DMSO can favor one form over the other. mdpi.com This transition represents a molecular switch, as the two tautomers have distinct conformations and chemical properties. mdpi.com The keto form is typically non-planar, while the hydrogen-bonded enol form is planar. mdpi.com This structural change, triggered by a subtle hydrogen transfer, can alter the molecule's interaction with light or its ability to bind to other molecules, forming the basis for a rudimentary molecular machine. The beta-hydrogen transfer mechanism is a key process where a hydrogen atom on a beta-carbon is transferred to a metal center, leading to the formation of a more stable metal-hydride bond. youtube.com

Table 3: Comparison of Keto-Enol Tautomers in β-Diketones

| Feature | Keto Tautomer | Enol Tautomer | Source |

|---|---|---|---|

| Functional Groups | Two carbonyl (C=O) groups | One enol (-C(OH)=CH-) group | mdpi.com |

| Bonding | No intramolecular hydrogen bond | Strong intramolecular hydrogen bond | mdpi.com |

| Conformation | Typically non-planar ("trans" orientation of C=O) | Planar (pseudo-ring) | mdpi.com |

| Stability | Generally less stable | Often more stable due to conjugation and H-bond | mdpi.com |

| Interconversion | Tautomeric equilibrium | Tautomeric equilibrium | mdpi.com |

Molecular Switching Properties Induced by Hydrogen Transfer in β-Diketones

Biochemical and Pharmacological Research

The two carbonyl groups in this compound make it a reactive molecule with the potential to interact with biological systems. Research into the biological activities of dicarbonyls provides a framework for understanding the potential biochemical and pharmacological relevance of this compound.

The carbonyl groups of 1,5-dicarbonyl compounds are electrophilic sites that can react with nucleophilic residues in proteins, particularly the amino groups of lysine or arginine. Such interactions can lead to the formation of covalent adducts, potentially altering the protein's structure and function.

In the context of enzymology, this reactivity can lead to enzyme inhibition. It is proposed that dicarbonyl compounds can inhibit microbial growth by blocking the metal-binding sites of essential enzymes. Furthermore, they may interfere with cellular respiration and protein synthesis pathways. While specific kinetic and thermodynamic studies on this compound's interaction with enzymes are not widely documented, the established reactivity of related dicarbonyls suggests it could act as an enzyme inhibitor. This inhibition could occur through direct covalent modification of active site residues or by chelating essential metal cofactors, thereby altering the enzyme's catalytic efficiency.

The biological activities of dicarbonyl compounds are diverse. Aliphatic acyclic diketones are known to be metabolized in vivo through two primary pathways. One route involves the oxidation of a terminal methyl group, while another involves the reduction of the ketone functionalities to form diols, which are then conjugated with glucuronic acid for excretion. inchem.org This metabolism indicates that these compounds are recognized and processed by cellular enzymatic machinery.

Derivatives of related dicarbonyl compounds have been investigated for various biological effects, including potential antiallergic properties. researchgate.net The molecular targets for such activities are often enzymes or cellular receptors. The ability of the dicarbonyl moiety to interact with proteins suggests that the molecular targets of this compound would likely be proteins where the dicarbonyl structure can bind to and affect function.

The search for new anticancer agents is a major focus of pharmacological research. Some studies have explored the antiproliferative activity of various classes of organic molecules, including those with carbonyl functionalities. For instance, certain derivatives of bispidine, a bicyclic nonane structure, have demonstrated an ability to decrease the viability of cancer cells. mdpi.com Similarly, research into acyclic nucleoside analogues has identified compounds with promising cytotoxic activity against human cancer cell lines. nih.gov

However, specific investigations into the antiproliferative effects of this compound are limited in the current scientific literature. While the general class of dicarbonyl compounds is of interest in medicinal chemistry, dedicated screening of this compound for its effects on cancer cell proliferation is an emerging area that requires further research to establish any potential activity and its selectivity.

Analytical Chemistry Methodologies

Accurate detection and quantification of this compound are essential for its study and application. Standard analytical techniques used for volatile and semi-volatile organic compounds are well-suited for this purpose.

| Methodology | Detector | Principle | Application Notes for this compound |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Separates volatile compounds based on their boiling point and interaction with a stationary phase. MS provides structural information and molecular weight, while FID offers robust quantification. ub.eduwisc.edu | GC-MS is a primary method for identifying this compound. The mass spectrum shows characteristic fragmentation patterns that confirm its structure. nist.govwhitman.edu The retention time is influenced by the column's polarity and temperature program. wisc.edu |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Detector | Separates compounds based on their polarity and interaction with a packed column (stationary phase) and a liquid mobile phase. researchgate.net | For HPLC analysis, ketones are often derivatized with an agent like 2,4-dinitrophenylhydrazine (DNPH) to make them detectable by UV. auroraprosci.com Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of acetonitrile and water. researchgate.netauroraprosci.com |

| Sample Preparation | N/A | Extraction and concentration of the analyte from a complex matrix prior to instrumental analysis. | For air samples, this compound can be trapped on a solid-phase extraction (SPE) cartridge coated with DNPH. auroraprosci.com For other matrices, liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the compound. |

Spectroscopic Methods for Structural Validation

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent absorption band is associated with the carbonyl (C=O) stretching vibration. youtube.com This peak typically appears in the region of 1700-1725 cm⁻¹. The presence of two carbonyl groups in the molecule leads to a strong absorption in this area. Additionally, C-H stretching vibrations from the methyl and methylene groups are observed around 2850-3000 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule and can be used for definitive identification by comparing the spectrum to a reference. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the methylene protons at the C3, C4, and C5 positions. Due to the symmetry of the molecule, specific patterns of chemical shifts and spin-spin coupling would be observed.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 128.17 g/mol . nist.govnist.gov The fragmentation pattern in the mass spectrum is a unique characteristic and can be used to deduce the structure of the molecule. Common fragmentation pathways for diketones include alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at m/z 43. nih.gov

| Spectroscopic Data for this compound | |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| IR Absorption (C=O stretch) | ~1715 cm⁻¹ |

| Mass Spectrum (EI) Major Fragments (m/z) | 43, 82 |

Gas Chromatographic Analysis of Metal Chelates

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. While this compound itself can be analyzed by GC, its utility is significantly enhanced by its ability to form stable and volatile chelates with various metal ions. This property allows for the analysis of metals using GC, a technique not typically suited for non-volatile metal ions.

The formation of metal chelates with β-diketones, such as the derivatives of this compound, is a well-established method for converting non-volatile metal ions into volatile complexes suitable for GC analysis. acs.org The volatility of these chelates is influenced by factors such as the nature of the metal ion and the structure of the β-diketone ligand.

Research on the gas chromatography of metal chelates has often utilized derivatives of this compound, such as 2,2,6,6-tetramethyl-3,5-heptanedione (often abbreviated as H(thd)). acs.org Studies have shown that the tetramethylheptanedionato complexes of alkaline earth metals are sufficiently volatile to be chromatographed. acs.org However, challenges such as the formation of heteronuclear polymeric species in the gas phase can complicate the separation of mixtures of these metal chelates. acs.org

The general procedure involves the chelation of the metal ion with the β-diketone in a suitable solvent, followed by extraction of the resulting metal chelate into an organic phase. This solution is then injected into the gas chromatograph. The separation is achieved based on the differential partitioning of the metal chelates between the stationary phase of the GC column and the mobile carrier gas. Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (MS), which provides both quantitative and qualitative information.

| GC Parameters for Analysis of a Heptanedione Derivative Metal Chelate | |

| Compound | Alkaline earth chelates of 2,2,6,6-tetramethyl-3,5-heptanedione |

| Column Liquid Phase | Apiezon L |

| Column Temperature | 275-300 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometry |

Pre-concentration and Determination of Metal Ions using Heptanedione Derivatives

The determination of trace and ultra-trace concentrations of metal ions in various environmental and biological samples is a significant analytical challenge. A common strategy to overcome low concentrations is to employ a pre-concentration step prior to analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose, where analytes from a large volume of solution are sorbed onto a solid material, and then eluted with a small volume of solvent, thereby increasing their concentration.

While direct research on the use of this compound for this purpose is limited in the provided search results, its derivatives, as β-diketones, have the potential to be effective chelating agents in SPE for the pre-concentration of metal ions. The principle relies on immobilizing a chelating agent, such as a heptanedione derivative, onto a solid support. When a sample solution containing metal ions is passed through this solid phase, the metal ions form complexes with the immobilized ligand and are retained on the support. Subsequently, the retained metal ions can be eluted with a suitable solvent and analyzed by techniques such as flame atomic absorption spectrometry (FAAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

Vi. Environmental and Safety Considerations in Research

Environmental Fate and Biodegradation Studies

The environmental fate of 2,6-Heptanedione is not extensively documented in publicly available literature. However, data from its structural isomer, 2,5-Heptanedione, can provide valuable insights into its likely behavior in the environment. It is crucial to note that while these compounds are structurally similar, their environmental properties may not be identical.

Studies on 2,5-Heptanedione suggest a relatively low potential for bioaccumulation and persistence in the environment. The bioconcentration factor (BCF) for 2,5-Heptanedione is estimated to be low, indicating it is unlikely to accumulate significantly in aquatic organisms. The soil adsorption coefficient (Koc) is also low, suggesting high mobility in soil and a potential to leach into groundwater.

The primary mechanism for the removal of aliphatic ketones from the atmosphere is expected to be through photochemical reactions with hydroxyl radicals. While specific data for this compound is unavailable, related compounds are known to undergo relatively rapid atmospheric degradation.

Biodegradation is a key process in the environmental breakdown of organic compounds. Aerobic biological screening studies on similar short-chain aliphatic ketones indicate that they are generally susceptible to biodegradation by microorganisms found in soil and water. The biodegradation half-life for 2,5-Heptanedione is estimated to be on the order of days, suggesting that this compound is also likely to be readily biodegradable under aerobic conditions. Anaerobic degradation pathways are also possible but are generally slower than aerobic processes.

Interactive Data Table: Environmental Fate and Transport of 2,5-Heptanedione (as a proxy for this compound) epa.gov

| Property | Predicted Value | Unit | Implication for Environmental Fate |

| Bioconcentration Factor (BCF) | 4.39 | L/kg | Low potential to accumulate in aquatic organisms. |

| Soil Adsorption Coefficient (Koc) | 55.0 | L/kg | High mobility in soil, potential to leach to groundwater. |

| Biodegradation Half-Life | 4.47 | days | Likely to be readily biodegradable in the environment. |

| Atmospheric Hydroxylation Rate | 1.05e-11 | cm³/molecule·sec | Expected to degrade in the atmosphere. |

Note: The data presented in this table is for 2,5-Heptanedione and should be considered as an estimate for the environmental behavior of this compound.

Safety Protocols and Handling Procedures in Laboratory Settings

The safe handling of this compound in a laboratory setting requires adherence to standard chemical safety protocols, with particular attention to its properties as a flammable liquid and potential irritant.

Engineering Controls:

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors. fishersci.comtcichemicals.com

An eyewash station and safety shower should be readily accessible in the immediate work area. coleparmer.com

Personal Protective Equipment (PPE):

Eye Protection: Chemical splash goggles are mandatory to protect against splashes. coleparmer.comechemi.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact. fishersci.comcoleparmer.comechemi.com A lab coat or chemical-resistant apron is also recommended to protect clothing and skin. coleparmer.com

Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhaling vapors, a respirator with an appropriate organic vapor cartridge should be used. echemi.com

Handling and Storage:

Keep containers of this compound tightly closed when not in use to prevent the escape of vapors. fishersci.comcoleparmer.comsigmaaldrich.com

Store the compound in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames. fishersci.comcoleparmer.comsigmaaldrich.com

It should be stored separately from strong oxidizing agents, with which it may react. fishersci.com

Ground and bond containers when transferring the material to prevent static discharge. fishersci.comsigmaaldrich.com

Emergency Procedures:

Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). For larger spills, evacuate the area and contact emergency personnel. princeton.edufsu.eduauburn.edu Ensure adequate ventilation and eliminate all ignition sources during cleanup. fishersci.com

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. tcichemicals.com Water may be ineffective and could spread the fire. tcichemicals.com

First Aid:

In case of skin contact: Immediately wash the affected area with plenty of soap and water. fishersci.com Remove contaminated clothing.

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. fishersci.comcoleparmer.com

If inhaled: Move the individual to fresh air. fishersci.comcoleparmer.com

If swallowed: Do NOT induce vomiting. fishersci.com In all cases of exposure, seek medical attention. fishersci.comcoleparmer.com

Interactive Data Table: Laboratory Safety for this compound

| Safety Aspect | Protocol/Procedure |

| Engineering Controls | Use in a chemical fume hood. fishersci.comtcichemicals.com Ensure access to eyewash station and safety shower. coleparmer.com |

| Eye Protection | Wear chemical splash goggles. coleparmer.comechemi.com |

| Skin Protection | Wear chemical-resistant gloves and a lab coat. fishersci.comcoleparmer.comechemi.com |

| Storage | Store in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents. fishersci.comcoleparmer.comsigmaaldrich.com |

| Spill Cleanup | Absorb small spills with inert material; evacuate for large spills. princeton.edufsu.eduauburn.edu |

| Fire Extinguishing | Use dry chemical, CO₂, or alcohol-resistant foam. tcichemicals.com |

| First Aid (Skin) | Wash with soap and water. fishersci.com |

| First Aid (Eyes) | Flush with water for at least 15 minutes. fishersci.comcoleparmer.com |

Q & A

What are the common synthetic routes for 2,6-Heptanedione, and how do their yields compare?

Basic Research Question

this compound is typically synthesized via two primary methods: (1) oxidation of trans-1,2-dimethylcyclopentane, yielding ~60%, and (2) oxidation of 1,6-heptadiene, yielding ~69% . Method selection depends on precursor availability and scalability. Researchers should optimize reaction conditions (e.g., oxidizing agents, temperature) to improve efficiency.

How can contradictory yield data in this compound synthesis be systematically analyzed?

Advanced Research Question

Discrepancies in reported yields (e.g., 60% vs. 69%) may arise from differences in catalysts, reaction kinetics, or purification methods. To resolve contradictions, conduct controlled experiments isolating variables (e.g., oxidant concentration, reaction time) and perform meta-analyses of published protocols. Documenting procedural details, such as equipment specifications and ambient conditions, is critical for reproducibility .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is standard for structural confirmation. The diketone moiety in this compound produces distinct H NMR shifts at δ 2.15 ppm (CH groups) and δ 2.45–2.70 ppm (central CH protons) . Infrared (IR) spectroscopy further validates carbonyl stretches near 1700–1750 cm .

How can overlapping spectral signals in this compound analysis be resolved?

Advanced Research Question

Spectral overlaps (e.g., in crowded NMR regions) can be addressed using hyphenated techniques like LC-NMR or by derivatization (e.g., forming hydrazones to shift carbonyl signals). Computational modeling (DFT) may also predict spectral patterns, aiding peak assignment .

What methodologies address reproducibility challenges in this compound experiments?

Advanced Research Question

Reproducibility requires rigorous documentation of all experimental parameters (e.g., instrument calibration, solvent purity). Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by detailing "who, what, when, how, and why" for each step. For example, specify manufacturer details for custom-built setups to enable replication .

How can mixed-methods approaches enhance this compound research?

Advanced Research Question

Combine quantitative synthesis studies (e.g., optimizing reaction yields) with qualitative analyses (e.g., mechanistic investigations via kinetic profiling). A mixed-methods design might ask:

- Quantitative: "How does temperature affect this compound yield in 1,6-heptadiene oxidation?"

- Qualitative: "What intermediate species are observed during the oxidation process?"

This integration bridges empirical data with theoretical insights .

How do experimental data for this compound stability align with theoretical predictions?

Advanced Research Question

Experimental stability studies (e.g., thermogravimetric analysis, TGA) show decomposition >400°C , whereas computational models (e.g., molecular dynamics simulations) predict bond dissociation energies. Discrepancies may arise from solvent interactions or impurities. Validate predictions via controlled experiments under inert atmospheres .

What role does this compound play in coordination chemistry?

Basic Research Question

As a β-diketone, this compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Ru). Its steric hindrance (from methyl groups) influences complex geometry and reactivity. Characterization via X-ray crystallography or UV-Vis spectroscopy is recommended .

How can researchers mitigate decomposition during this compound storage?

Basic Research Question

Store under anhydrous conditions at room temperature in sealed containers to prevent hydrolysis or oxidation. Monitor purity via periodic GC-MS or HPLC analyses. Avoid prolonged exposure to light, which may catalyze degradation .

What strategies identify impurities in this compound batches?

Advanced Research Question

Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., side products from incomplete oxidation). Coupled with chromatographic separation (HPLC), this approach quantifies contaminants at ppm levels. Statistical tools like principal component analysis (PCA) can correlate impurity profiles with synthesis conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.